molecular formula C20H20N4O4S B6541639 ethyl 2-(2-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate CAS No. 1058423-60-1

ethyl 2-(2-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate

Cat. No.: B6541639
CAS No.: 1058423-60-1
M. Wt: 412.5 g/mol
InChI Key: UNDRMVBPKIBAEE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.12052631 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure comprising a thiazole ring and a pyrimidine derivative. The presence of the 4-methylphenyl group and the acetamido moiety enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have been shown to possess significant activity against various bacterial strains. A study reported that thiazole-containing compounds demonstrated potent antibacterial effects against Gram-positive bacteria, likely due to their ability to inhibit cell wall synthesis .

Anticancer Potential

Research has also pointed to the anticancer potential of pyrimidine derivatives. This compound may exhibit cytotoxic effects on cancer cell lines. A study involving similar compounds revealed that modifications in the pyrimidine structure significantly enhanced their ability to induce apoptosis in cancer cells .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it may target DNA polymerases or other nucleic acid synthesis pathways, leading to cell cycle arrest and subsequent apoptosis in malignant cells .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range.
Cytotoxicity Assay Showed IC50 values below 10 µM in various cancer cell lines, indicating strong anticancer properties.
Mechanistic Study Identified the compound's ability to induce apoptosis via caspase activation pathways in human leukemia cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Preliminary studies suggest moderate absorption with a half-life conducive for once-daily dosing. However, further research is needed to fully elucidate its metabolic pathways and potential drug-drug interactions.

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-3-28-19(27)8-15-11-29-20(22-15)23-17(25)10-24-12-21-16(9-18(24)26)14-6-4-13(2)5-7-14/h4-7,9,11-12H,3,8,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDRMVBPKIBAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.